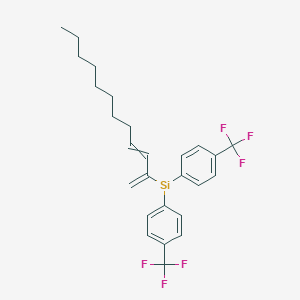
2,2,4-Trimethyl-4-phosphonoadipic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-Trimethyl-4-phosphonoadipic acid: is an organic compound with the molecular formula C9H17O7P It is a derivative of adipic acid, where the hydrogen atoms on the carbon atoms at positions 2 and 4 are replaced by methyl groups, and the hydrogen atom on the carbon atom at position 4 is replaced by a phosphono group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-4-phosphonoadipic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,4-trimethyladipic acid and a phosphonating agent.
Phosphonation Reaction: The phosphonating agent, such as phosphorus trichloride or phosphorus oxychloride, is reacted with 2,2,4-trimethyladipic acid under controlled conditions to introduce the phosphono group at the desired position.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and reaction time are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Handling: Efficient handling and storage of raw materials to ensure consistent quality and supply.
Reaction Optimization: Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions: 2,2,4-Trimethyl-4-phosphonoadipic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphono group to a phosphine or phosphine oxide.
Substitution: The compound can undergo substitution reactions where the phosphono group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution Reagents: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction may produce phosphine oxides.
科学研究应用
2,2,4-Trimethyl-4-phosphonoadipic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 2,2,4-Trimethyl-4-phosphonoadipic acid involves its interaction with specific molecular targets and pathways. The phosphono group can participate in various biochemical reactions, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with key proteins and receptors.
Metabolic Pathways: The compound may influence metabolic pathways by altering the activity of enzymes involved in these processes.
相似化合物的比较
2,2,4-Trimethyladipic acid: Similar in structure but lacks the phosphono group.
4-Phosphonoadipic acid: Contains the phosphono group but lacks the methyl groups at positions 2 and 4.
2,2,4-Trimethyl-4-phosphonobutyric acid: Similar structure with a shorter carbon chain.
Uniqueness: 2,2,4-Trimethyl-4-phosphonoadipic acid is unique due to the presence of both methyl and phosphono groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
67492-84-6 |
|---|---|
分子式 |
C9H17O7P |
分子量 |
268.20 g/mol |
IUPAC 名称 |
2,2,4-trimethyl-4-phosphonohexanedioic acid |
InChI |
InChI=1S/C9H17O7P/c1-8(2,7(12)13)5-9(3,4-6(10)11)17(14,15)16/h4-5H2,1-3H3,(H,10,11)(H,12,13)(H2,14,15,16) |
InChI 键 |
NRKRINAWCRQMBX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC(C)(CC(=O)O)P(=O)(O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


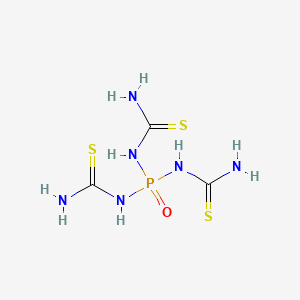

![3-Benzo[a]anthracen-12-ylpyridine](/img/structure/B12642911.png)
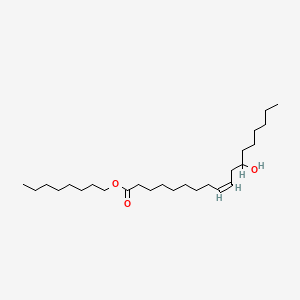
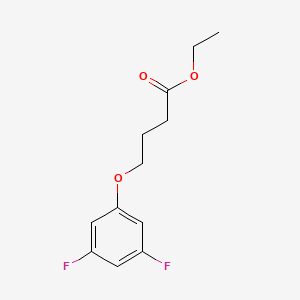


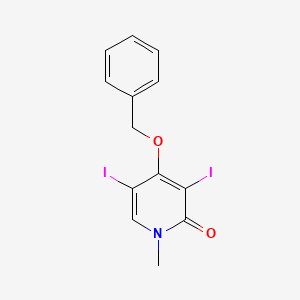
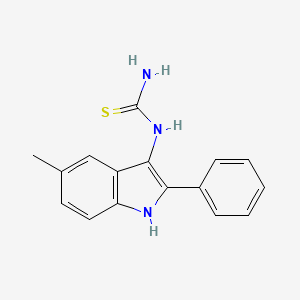
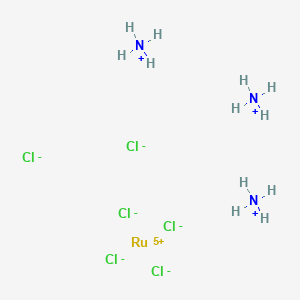
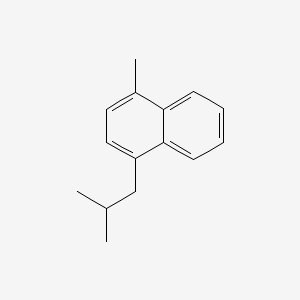

![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B12642965.png)
